N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
Overview
Description
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of cyclohexanamine, featuring a piperidine ring and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride to form n-(2-piperidinylmethyl)cyclohexanamine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine.
Formation of the Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(2-pyrrolidinylmethyl)cyclohexanamine
- n-Methyl-n-(2-morpholinylmethyl)cyclohexanamine
- n-Methyl-n-(2-piperazinylmethyl)cyclohexanamine
Uniqueness
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a methyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Biological Activity
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a compound of significant interest in pharmacological research, particularly due to its potential interactions with neurotransmitter receptors and its implications in treating neurological disorders. This article comprehensively explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions involving cyclohexanone and piperidine, followed by methylation and formation of the dihydrochloride salt. The synthesis steps are as follows:
- Formation of Intermediate : Cyclohexanone reacts with piperidine in the presence of a reducing agent (e.g., sodium borohydride) to yield n-(2-piperidinylmethyl)cyclohexanamine.
- Methylation : The intermediate undergoes methylation using methyl iodide in the presence of a base (e.g., potassium carbonate).
- Salt Formation : The free base is treated with hydrochloric acid to produce the dihydrochloride salt, enhancing its solubility and stability for biological assays.
This compound primarily interacts with various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic pathways. Its mechanism involves:
- Receptor Binding : The compound acts as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways.
- Biochemical Pathway Influence : By binding to these receptors, it can alter physiological responses, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Neuropharmacological Studies
Recent studies have highlighted the compound's potential neuroprotective properties. For instance, it has been evaluated in vitro for its ability to promote neurogenesis and repair brain damage. In one study, it was shown to enhance neuronal survival under oxidative stress conditions .
Table 1: Comparative Biological Activity Data
Case Studies
- Neurogenic Studies : A study investigated the compound's ability to repair brain damage through neurogenesis assays. Results indicated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
- c-Met Inhibition : Another study focused on the compound's inhibitory effects on c-Met kinase, revealing potent activity that could be leveraged for cancer therapies targeting c-Met-driven pathways .
- Anti-inflammatory Activity : The compound demonstrated potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages, indicating its possible use in inflammatory disease management .
Applications in Research
This compound has diverse applications across various fields:
- Pharmaceutical Research : Investigated for therapeutic potential in neurological disorders.
- Chemical Biology : Used as a tool to study receptor-ligand interactions due to its structural similarities with neurotransmitters.
- Material Science : Explored for applications in developing new materials and catalysts.
Properties
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZLBKYNIGOEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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